ethyl 2-[2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)acetamido]acetate
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Overview
Description
Ethyl 2-[2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)acetamido]acetate is a complex organic compound of significant interest in the fields of chemistry and medicinal research. This compound belongs to the class of pyrazolopyridazines, which are known for their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)acetamido]acetate typically involves the following steps:
Starting Materials: : The synthesis begins with the preparation of the intermediate, 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-thiol.
Thioether Formation: : This intermediate is then subjected to a thioether formation reaction with ethyl bromoacetate in the presence of a base, such as potassium carbonate.
Acetamido Linkage: : Finally, the product from the thioether formation undergoes acetamido linkage using an acylation reaction with acetamidoacetate in the presence of a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
On an industrial scale, the production of this compound involves optimizing the above synthetic routes to maximize yield and purity while minimizing the use of toxic reagents and waste. Common strategies include the use of continuous flow reactors and greener solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation to form corresponding sulfoxides or sulfones.
Reduction: : Reduction reactions can target the pyrazolopyridazine core or the thioether linkage.
Substitution: : Nucleophilic substitution reactions can occur at the ester group or at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: : Using hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: : Employing sodium borohydride or lithium aluminum hydride as reducing agents.
Substitution: : Utilizing alkyl halides or aryl halides in the presence of strong bases like sodium hydride.
Major Products
Oxidation: : Formation of sulfoxides and sulfones.
Reduction: : Generation of reduced pyrazolopyridazine derivatives.
Substitution: : Synthesis of alkyl or aryl substituted derivatives of the compound.
Scientific Research Applications
Ethyl 2-[2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)acetamido]acetate has diverse applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Explored for its potential as an enzyme inhibitor or a ligand in biological assays.
Medicine: : Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: : Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-[2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)acetamido]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolopyridazine core is known to interact with kinase enzymes, modulating their activity and influencing cellular signaling pathways. This modulation can lead to various biological effects, depending on the target enzyme or receptor.
Comparison with Similar Compounds
Ethyl 2-[2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)acetamido]acetate can be compared with similar compounds like:
Pyrazolopyridazine derivatives: : These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Thioether derivatives: : Similar compounds with thioether linkages, but with different aromatic or heterocyclic cores, exhibit different reactivity and applications.
Acetamido derivatives: : Compounds with acetamido linkages but varying cores and side chains that influence their chemical and biological properties.
By highlighting the unique structural features and reactivity of this compound, it stands out as a valuable compound in both research and industrial contexts.
Biological Activity
Ethyl 2-[2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)acetamido]acetate is a compound derived from the pyrazolo[3,4-d]pyridazine scaffold, which has garnered attention due to its potential biological activities, particularly in anticancer and antiviral applications. This article reviews the biological activity of this compound, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[3,4-d]pyridazine core, which is known for its diverse biological properties. The presence of the sulfanyl group and acetamido moiety enhances its potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyridazine derivatives. For instance, a study synthesized and evaluated several derivatives for their ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Among these, compounds similar to this compound showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cell lines associated with FGFR dysregulation .
Table 1: Summary of Anticancer Activity
Compound | Target | IC50 (µM) | Effect on Cell Proliferation |
---|---|---|---|
Compound 10h | FGFR1 | 114.5 | Significant inhibition |
Ethyl derivative | FGFR | TBD | TBD |
Antiviral Activity
In addition to its anticancer properties, compounds based on the pyrazolo[3,4-d]pyridazine scaffold have been investigated for antiviral activity. A study focused on evaluating the efficacy of these compounds against the Zika virus demonstrated that certain derivatives exhibited significant antiviral effects, suggesting that the structural features of these compounds could be optimized for enhanced activity against viral targets .
Table 2: Summary of Antiviral Activity
Compound | Virus Target | EC50 (µM) | Mechanism of Action |
---|---|---|---|
Pyrazolo derivative | Zika Virus | TBD | TBD |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrazolo derivatives. Research has shown that modifications to the core structure can significantly affect potency and selectivity. For example, introducing specific substituents at key positions on the pyrazolo ring can enhance binding affinity to target proteins such as FGFRs or viral enzymes .
Case Studies
- FGFR Inhibition Study : A series of pyrazolo derivatives were synthesized and tested for their ability to inhibit FGFR signaling pathways. The most potent compounds demonstrated IC50 values in the low micromolar range and effectively reduced tumor growth in xenograft models .
- Antiviral Efficacy Against Zika Virus : In a recent investigation, several pyrazolo derivatives were screened for their antiviral properties against Zika virus strain MR766. The results indicated that compounds with specific structural modifications were able to inhibit viral replication effectively .
Properties
IUPAC Name |
ethyl 2-[[2-(4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-yl)sulfanylacetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-3-26-16(25)10-19-15(24)11-27-18-17-14(12(2)21-22-18)9-20-23(17)13-7-5-4-6-8-13/h4-9H,3,10-11H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAMUWURRPSHGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=C2C(=C(N=N1)C)C=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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